Product packaging for 2,3,3-Trimethyl-3H-pyrrolo[3,2-h]quinoline(Cat. No.:CAS No. 60420-11-3)

2,3,3-Trimethyl-3H-pyrrolo[3,2-h]quinoline

Cat. No.: B12166661
CAS No.: 60420-11-3
M. Wt: 210.27 g/mol
InChI Key: UHZKYCUGAAGKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3-Trimethyl-3H-pyrrolo[3,2-h]quinoline is a versatile pyrroloquinoline derivative of significant interest in materials science and synthetic chemistry. This compound serves as a sophisticated organic intermediate and a promising electron-donating building block for constructing complex π-conjugated systems. Its primary research value lies in the development of novel functional materials. Researchers utilize this scaffold in the design of donor-acceptor (D-π-A) type molecules and semisquaraine dyes, which are valuable for their tunable photophysical properties, including aggregation-induced emission (AIE) and sensitivity to environmental factors like viscosity . These characteristics make it a candidate for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and dye-sensitized solar cells . The structural motif of the pyrroloquinoline core is also explored in medicinal chemistry for its potential as a kinase inhibitor framework, although its primary application remains in optoelectronics . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2 B12166661 2,3,3-Trimethyl-3H-pyrrolo[3,2-h]quinoline CAS No. 60420-11-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60420-11-3

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

2,3,3-trimethylpyrrolo[3,2-h]quinoline

InChI

InChI=1S/C14H14N2/c1-9-14(2,3)11-7-6-10-5-4-8-15-12(10)13(11)16-9/h4-8H,1-3H3

InChI Key

UHZKYCUGAAGKSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C1(C)C)C=CC3=C2N=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3,3 Trimethyl 3h Pyrrolo 3,2 H Quinoline and Its Analogues

Optimized Fischer Indolization Protocols

The Fischer indole synthesis remains one of the most widely used methods for preparing indoles and their derivatives. byjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgtestbook.com This methodology has been successfully applied to the synthesis of pyrroloquinolines, demonstrating its versatility in creating complex, fused heterocyclic systems. asianpubs.org

Synthesis from Quinolylhydrazines and Ketones

The direct synthesis of the 2,3,3-trimethyl-3H-pyrrolo[3,2-h]quinoline core structure is achieved via the Fischer indole ring closure. asianpubs.org This protocol utilizes 8-hydrazinoquinoline as the key precursor, which provides the quinoline (B57606) framework. The reaction partner is isopropyl methyl ketone (3-methyl-2-butanone), which furnishes the atoms for the pyrrole (B145914) ring and the characteristic gem-dimethyl group at the 3-position and the methyl group at the 2-position. asianpubs.orgresearchgate.net

The general procedure involves refluxing the quinolylhydrazine and the ketone in an acidic medium, such as glacial acetic acid. asianpubs.org The initial step is the condensation of the two reactants to form the corresponding 8-quinolylhydrazone. Under the influence of heat and acid, this intermediate undergoes the characteristic Fischer cyclization to yield the final this compound product. asianpubs.org

Quinolylhydrazine PrecursorKetone ReactantAcid CatalystProduct
8-HydrazinoquinolineIsopropyl methyl ketoneGlacial Acetic AcidThis compound

Mechanistic Investigations of the Ring-Closure Process

The mechanism for the Fischer indolization of 8-quinolylhydrazones follows the well-established pathway for this reaction class. wikipedia.orgnih.gov The process is initiated by the acid-catalyzed formation of the hydrazone from 8-hydrazinoquinoline and isopropyl methyl ketone. alfa-chemistry.com

The key steps of the ring-closure process are:

Tautomerization : The initially formed hydrazone tautomerizes to the more reactive ene-hydrazine intermediate. wikipedia.orgnih.gov

testbook.comtestbook.com-Sigmatropic Rearrangement : Following protonation, the ene-hydrazine undergoes an irreversible testbook.comtestbook.com-sigmatropic rearrangement (a type of electrocyclic reaction), which breaks the weak N-N bond and forms a new C-C bond between the quinoline ring (at the C-7 position) and the ketone-derived fragment. wikipedia.orgbyjus.com

Rearomatization : The resulting di-imine intermediate loses a proton to regain the aromaticity of the quinoline ring system, affording an amino imine. byjus.com

Cyclization and Elimination : The nucleophilic amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered aminoindoline-type ring. Subsequent acid-catalyzed elimination of an ammonia molecule leads to the formation of the stable, aromatic 3H-pyrrolo[3,2-h]quinoline ring system. wikipedia.orgtestbook.com

The regioselectivity of the cyclization is directed by the initial formation of the C-C bond at the C-7 position of the quinoline ring, which is ortho to the nitrogen-containing substituent, leading specifically to the [3,2-h] fused isomer.

Diversification Strategies Using Key Precursors

The versatility of the Fischer indole synthesis allows for the generation of a wide array of analogues of this compound. Diversification can be achieved by modifying either of the two primary precursors. asianpubs.org

Variation of the Ketone: Employing different ketones in the reaction with 8-hydrazinoquinoline leads to analogues with varied substitution on the pyrrole ring portion of the molecule. For instance, reacting 8-quinolylhydrazine with 2-methylcyclohexanone instead of isopropyl methyl ketone results in the formation of a tetracyclic product with a different substitution pattern at positions 2 and 3. asianpubs.org

Variation of the Hydrazine (B178648): The use of different quinolylhydrazine isomers serves as a powerful tool to generate constitutional isomers of the final product. For example, substituting 8-hydrazinoquinoline with 5-hydrazinoquinoline and reacting it with isopropyl methyl ketone yields the isomeric 2,3,3-trimethyl-3H-pyrrolo[2,3-f]isoquinoline. asianpubs.org This highlights the ability to control the final annulation pattern based on the initial position of the hydrazine group on the quinoline scaffold.

Hydrazine PrecursorKetone PrecursorResulting Product Analogue
8-Hydrazinoquinoline2-MethylcyclohexanoneTetracyclic pyrrolo[3,2-h]quinoline derivative
5-HydrazinoquinolineIsopropyl methyl ketone2,3,3-Trimethyl-3H-pyrrolo[2,3-f]quinoline
Substituted 8-HydrazinoquinolinesVarious ketonesSubstituted this compound analogues

Adaptations of General Quinoline and Indolenine Synthesis Methods

While the Fischer indolization of 8-hydrazinoquinoline is a direct and efficient route, other classical methods for quinoline synthesis can be conceptually adapted to prepare the necessary precursors. Methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational in quinoline chemistry and could be employed to construct substituted 8-aminoquinolines, which are the direct precursors to the required 8-hydrazinoquinolines via diazotization and reduction. thieme-connect.de

For example, a suitably substituted aniline could be subjected to the Skraup reaction (heating with glycerol, sulfuric acid, and an oxidizing agent) to generate a quinoline core that already contains the desired substitution pattern, which can then be functionalized at the 8-position to an amino group.

Conversely, synthetic strategies could envision building the quinoline ring onto a pre-existing indolenine or pyrrole structure. However, these routes are often more complex and less convergent than the Fischer approach for this specific target molecule. The power of the Fischer synthesis lies in its ability to form the pyrrole ring directly onto the pre-formed quinoline scaffold in a single, reliable step. byjus.com

Sophisticated Spectroscopic and Structural Elucidation of the Pyrrolo 3,2 H Quinoline Core

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental ¹H or ¹³C NMR data for 2,3,3-Trimethyl-3H-pyrrolo[3,2-h]quinoline has been found in published literature. This data is essential for assigning the specific proton and carbon environments within the molecule and confirming its unique topology.

Proton (¹H) NMR Spectral Analysis

Specific chemical shifts, coupling constants, and signal multiplicities for the aromatic and methyl protons of this compound are not available.

Carbon (¹³C) NMR Spectral Analysis

The characteristic chemical shifts for the quaternary, methine, and methyl carbons of the this compound skeleton have not been documented.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No experimental FT-IR spectrum is available for this compound. An analysis would typically identify characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, as well as C=C and C=N stretching vibrations from the fused heterocyclic ring system. A study on the parent compound, 1H-pyrrolo[3,2-h]quinoline, has provided a reliable assignment of its vibrational modes, but this data does not account for the vibrational effects of the three methyl groups. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

There are no published HRMS data to confirm the exact mass and elemental composition of this compound (C₁₄H₁₄N₂).

X-ray Diffraction for Solid-State Structural Determination

A search for single-crystal X-ray diffraction data yielded no results. Such an analysis would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. While crystal structures for other pyrroloquinoline isomers and related heterocyclic systems have been reported, this information is not transferable to the title compound. caspre.canih.gov

Computational Chemistry and Theoretical Investigations of 2,3,3 Trimethyl 3h Pyrrolo 3,2 H Quinoline

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the geometries of molecules. nih.gov By calculating the electron density, DFT can provide insights into various molecular properties.

For instance, in a study of various quinoline (B57606) derivatives, DFT calculations were employed to understand their structural properties, chemical stability, and reactivity. researchgate.net These calculations are crucial for predicting how the molecule will behave in different chemical environments.

Prediction and Correlation of Spectroscopic Parameters

DFT is instrumental in predicting spectroscopic data, such as NMR chemical shifts, which can then be correlated with experimental findings to confirm the structure of synthesized compounds. In research on quinoline and quinazoline (B50416) derivatives, DFT calculations have been used to simulate reaction pathways and determine the most stable tautomeric forms of the molecules. purdue.edunih.gov The calculated parameters, including electronic energies, HOMO-LUMO energies, and dipole moments, provide a detailed understanding of the molecular properties. purdue.edu

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic properties. google.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter.

In studies of pyrrolo[2,3-b]quinoxaline derivatives, the HOMO and LUMO distributions were analyzed to understand the electronic transitions within the molecules. google.com For example, in ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, the HOMO is distributed over the entire molecule, while the LUMO is concentrated on the quinoxaline (B1680401) and pyrrole (B145914) rings, indicating the regions involved in electron acceptance. google.com The HOMO-LUMO gap for this compound was calculated to be 2.94 eV. google.com

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate-5.65-2.712.94 google.com

Molecular Modeling and Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. These simulations are particularly useful for understanding how a molecule might interact with a biological target.

For example, MD simulations of novel pyrano[3,2-c]quinoline-1,2,3-triazole hybrids were used to investigate their binding stability with the α-glucosidase enzyme. beilstein-journals.org The simulations revealed that the R-enantiomer formed a more stable complex with the enzyme, with the hydrophobic part of the molecule occupying the bottom of the active site. beilstein-journals.org

Quantum Mechanical Calculations for Reaction Pathway Elucidation

Quantum mechanical calculations are essential for mapping out reaction pathways and understanding the mechanisms of chemical reactions. These calculations can predict the transition states and energy barriers of a reaction, providing valuable information for synthetic chemists.

In the synthesis of pyrrolo[2,3-c]quinoline alkaloids, quantum mechanical calculations could be employed to understand the electrocyclization of a 2-(pyrrol-3-yl)benzene derivative, which is a key step in forming the quinoline ring system. nih.gov Such calculations can help optimize reaction conditions and improve yields.

In Silico Approaches for Rational Scaffold Design

In silico methods are increasingly used in the rational design of new molecules with specific properties. By using computational tools to predict the activity and properties of virtual compounds, researchers can prioritize which molecules to synthesize and test, saving time and resources.

This approach has been used to design novel quinoline-based inhibitors for various biological targets. For instance, molecular docking, a key in silico technique, was used to predict the binding affinity of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives to the Leishmania donovani topoisomerase 1 (LdTop1) binding site. The docking scores indicated which compounds were likely to be the most potent inhibitors.

CompoundTargetDocking Score (kcal/mol)Reference
Camptothecin (reference)LdTop1-7.7961
Compound 5m (a pyrroloquinolinone derivative)LdTop1-8.4789

Investigation of Charge Transfer Characteristics (ICT, TICT)

Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) are important photophysical processes that can influence the fluorescence properties of a molecule. Computational studies can help to understand and predict these phenomena.

In a study on tunable quinoline derivatives, DFT and time-dependent DFT (TD-DFT) were used to investigate their photophysical properties. nih.gov The calculations of HOMO and LUMO distributions can indicate the direction of charge transfer upon photoexcitation. For some quinoline derivatives, it was shown that the charge density shifts from the amide and substituted aryl ring (HOMO) to the quinoline ring (LUMO), indicating an ICT process. researchgate.net

Chemical Derivatization and Functionalization Strategies of the Pyrrolo 3,2 H Quinoline System

Functionalization via Vilsmeier Reagent

The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heterocyclic compounds. niscpr.res.inwikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org When applied to heterocyclic systems like pyrroloquinolines, this reaction introduces a formyl group, which serves as a versatile handle for subsequent synthetic elaborations. niscpr.res.inresearchgate.net

The reaction mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich pyrrole (B145914) moiety of the 2,3,3-trimethyl-3H-pyrrolo[3,2-h]quinoline. The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the aldehyde.

A key transformation utilizing the Vilsmeier-Haack reaction on activated methyl groups adjacent to a heterocyclic system is the formation of malondialdehydes. For the this compound, the C2-methyl group is particularly reactive. The reaction with the Vilsmeier reagent (e.g., 3 equivalents of POCl₃ in DMF) does not stop at a single formylation but proceeds to a double formylation, leading to a highly reactive intermediate. orgchemres.org

Subsequent aqueous basic work-up of this intermediate results in the formation of 2-(3,3-dimethyl-3H-pyrrolo[3,2-h]quinolin-2-ylidene)malondialdehyde. orgchemres.org This molecule is a crucial building block, containing a 1,3-dicarbonyl moiety that is primed for cyclization reactions with various dinucleophiles.

Table 1: Vilsmeier-Haack Functionalization of Pyrroloquinoline Precursor

Starting MaterialReagentsIntermediate ProductFinal Product (after work-up)Reference
This compound1. POCl₃, DMF2. Aqueous BaseDiformylated iminium salt2-(3,3-Dimethyl-3H-pyrrolo[3,2-h]quinolin-2-ylidene)malondialdehyde orgchemres.org

Synthesis of Fused Heterocyclic Systems from Reactive Intermediates

The malondialdehyde derivative obtained from the Vilsmeier-Haack reaction is a versatile synthon for constructing a variety of fused and appended heterocyclic systems. The two aldehyde groups are perfectly positioned to react with binucleophiles to form new five- or six-membered rings.

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine (B178648) derivatives is a classic and highly efficient cyclocondensation reaction. nih.gov The 2-(3,3-dimethyl-3H-pyrrolo[3,2-h]quinolin-2-ylidene)malondialdehyde intermediate reacts readily with various substituted hydrazines (e.g., arylhydrazines or heterocyclic hydrazines) in a suitable solvent like ethanol. orgchemres.org

This reaction proceeds via the formation of a hydrazone at one of the aldehyde groups, followed by an intramolecular cyclization with the second aldehyde group and subsequent dehydration to yield the aromatic pyrazole (B372694) ring. This method provides a straightforward route to a series of 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-pyrrolo[3,2-h]quinolines in good yields. orgchemres.org

Table 2: Synthesis of Pyrrolo[3,2-h]quinoline-based Pyrazoles

Reactive IntermediateReagentProductReference
2-(3,3-Dimethyl-3H-pyrrolo[3,2-h]quinolin-2-ylidene)malondialdehydePhenylhydrazine2-(1-Phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-pyrrolo[3,2-h]quinoline orgchemres.org
2-(3,3-Dimethyl-3H-pyrrolo[3,2-h]quinolin-2-ylidene)malondialdehyde4-Chlorophenylhydrazine2-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)-3,3-dimethyl-3H-pyrrolo[3,2-h]quinoline orgchemres.org
2-(3,3-Dimethyl-3H-pyrrolo[3,2-h]quinolin-2-ylidene)malondialdehydeQuinolin-2-ylhydrazine2-(1-(Quinolin-2-yl)-1H-pyrazol-4-yl)-3,3-dimethyl-3H-pyrrolo[3,2-h]quinoline orgchemres.org

The same malondialdehyde intermediate can be used to construct other important heterocycles such as isoxazoles and pyrimidines.

Isoxazoles: The reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) hydrochloride is a standard method for the synthesis of the isoxazole (B147169) ring. jocpr.comnih.gov Treating 2-(3,3-dimethyl-3H-pyrrolo[3,2-h]quinolin-2-ylidene)malondialdehyde with hydroxylamine hydrochloride under mild heating would lead to the formation of 4-(3,3-dimethyl-3H-pyrrolo[3,2-h]quinolin-2-yl)isoxazole. This provides a fused heterocyclic system where the pyrroloquinoline unit is directly attached to the isoxazole ring.

Pyrimidines: Pyrimidine (B1678525) rings can be constructed by reacting 1,3-dicarbonyl compounds with urea (B33335) or thiourea (B124793). researchgate.net The condensation of the malondialdehyde intermediate with urea in the presence of a base (e.g., sodium ethoxide) would yield a pyrimidin-2-ol derivative. Specifically, the reaction would produce 4-(3,3-dimethyl-3H-pyrrolo[3,2-h]quinolin-2-yl)pyrimidin-2-ol. Using thiourea as the binucleophile would similarly yield the corresponding pyrimidine-2-thiol.

Derivatization towards Advanced Squaraine and Semisquaraine Dyes

The this compound core, particularly after quaternization of the quinoline (B57606) nitrogen, becomes a highly electron-rich nucleophile. This makes it an ideal building block for the synthesis of polymethine dyes, including squaraine and semisquaraine dyes, which are known for their sharp and intense absorption bands in the visible and near-infrared (NIR) regions. dntb.gov.uamdpi.com

The synthesis of symmetrical squaraine dyes involves the condensation of two equivalents of the quaternized pyrroloquinoline salt with one equivalent of squaric acid or a squaric acid ester in a solvent mixture like butanol/toluene under reflux with azeotropic removal of water. core.ac.uk

For unsymmetrical squaraines, a stepwise approach is used. First, one equivalent of the quaternized pyrroloquinoline reacts with a squaric acid derivative (like 3,4-dialkoxy-cyclobut-3-ene-1,2-dione) to form a reactive semisquaraine intermediate. mdpi.com This semisquaraine can then be reacted with a different nucleophilic heterocyclic compound to generate the final unsymmetrical squaraine dye. researchgate.net

Squaraine dyes are quintessential examples of Donor-Acceptor-Donor (D-A-D) chromophores. core.ac.uk In this architecture:

Donor (D): The two terminal 2,3,3-trimethyl-3H-pyrrolo[3,2-h]quinolinium moieties act as powerful electron donors.

Acceptor (A): The central four-membered, electron-deficient squaric acid ring serves as the electron acceptor.

This intramolecular charge-transfer character is responsible for their intense and sharp absorption bands. The electronic properties, and thus the color and photophysical characteristics of the dye, can be finely tuned by modifying the structure of the donor (pyrroloquinoline) component.

While the classic squaraine is a D-A-D system, the versatile pyrroloquinoline core can also be incorporated into Acceptor-Donor-Acceptor (A-D-A) architectures. In such a design, the pyrroloquinoline would act as the central electron-donating (D) core, and it would be functionalized at different positions with two electron-accepting (A) groups. This can be achieved by first introducing reactive handles onto the pyrroloquinoline ring system, which can then be coupled with suitable acceptor units. Semisquaraines themselves can act as A-D fragments, which can be linked to another acceptor to build an A-D-A structure.

Strategic Introduction of Substituents and Molecular Hybridization

The strategic introduction of substituents and the creation of hybrid molecules are powerful approaches for modulating the biological activity and physicochemical properties of the core scaffold. nih.gov Molecular hybridization involves covalently linking two or more pharmacophores to create a new molecule with potentially enhanced or dual activity. nih.gov

One common strategy is the linkage of the quinoline scaffold to other heterocyclic systems, such as pyrazole or triazole. For instance, novel quinolinyl pyrrolone and pyridazinone derivatives have been synthesized and shown to possess antiproliferative activity. nih.gov Another approach involves multi-component reactions, which allow for the efficient, one-pot synthesis of highly functionalized pyrroloquinoline derivatives from simple precursors. researchgate.netbohrium.comnottingham.ac.uk These methods offer a direct route to introduce a variety of substituents onto the heterocyclic framework. For the 1H-pyrrolo[3,2-h]quinoline system, the pyrrole nitrogen offers a key site for functionalization. For example, N-H functionalization of indoles (a component of the pyrroloquinoline system) with vinyl sulfonium (B1226848) salts has been used to construct complex fused systems. acs.org

Table 1: Examples of Molecular Hybridization Strategies on Related Scaffolds

Hybrid Type Component 1 Component 2 Linker/Fusion Potential Application Reference
Quinolinyl Pyrrolone Quinoline Pyrrol-2(3H)-one Direct Fusion Anticancer nih.gov
Quinolinyl Pyridazinone Quinoline Pyridazin-3(2H)-one Direct Fusion Anticancer nih.gov
Quinoline Carbohydrazide Quinoline Substituted Benzylidene Hydrazide Anticancer (EGFR-TK inhibitor) nih.gov
Pyrrolo[3,2-f]quinoline Quinolin-6-amine Arylglyoxal, Cyclohexane-1,3-dione Three-component reaction General Synthesis bohrium.comnottingham.ac.uk

Potential Application of Transition-Metal-Catalyzed Reactions

Transition-metal catalysis offers a precise and efficient toolkit for the C-H functionalization of heterocyclic compounds, including quinolines. acs.org These methods allow for the direct introduction of new carbon-carbon and carbon-heteroatom bonds at specific positions on the aromatic core, often with high regioselectivity. acs.orgrsc.org Such reactions are potentially applicable to the this compound scaffold for late-stage diversification.

Palladium-catalyzed reactions are particularly prominent. For example, Pd-catalyzed C-H arylation has been used as a final ring-closing step in the synthesis of complex N-doped polycyclic heteroaromatic compounds, demonstrating its utility in forming new rings. mdpi.com Other metals like rhodium and copper are also effective. Rh(III)-catalyzed reactions have been employed for the [3+3] cyclization of N-nitrosoanilines to form quinolin-4-one scaffolds. researchgate.net Copper-catalyzed methods have been developed for the difluoromethylation, trifluoromethylation, and amination of related pyrrolo[1,2-a]quinoxalines. scirp.org These catalytic systems provide powerful means to introduce a wide array of functional groups that would be difficult to install using classical methods.

Table 2: Potential Transition-Metal-Catalyzed Reactions for Functionalization

Metal Catalyst Reaction Type Functional Group Introduced Target Scaffold (Example) Reference
Palladium (Pd) C-H Arylation Aryl groups Pyrrolo-fluorenoisoquinolines mdpi.com
Rhodium (Rh) [3+3] Cyclization Forms Quinolin-4-one ring N-nitrosoanilines researchgate.net
Copper (Cu) C1-H Difluoromethylation -CHF₂ Pyrrolo[1,2-a]quinoxalines scirp.org
Copper (Cu) C1-H Trifluoromethylation -CF₃ Pyrrolo[1,2-a]quinoxalines scirp.org
Copper (Cu) C1-H Amination -NH₂ Pyrrolo[1,2-a]quinoxalines scirp.org
Silver (Ag) C1-Amidation Amide groups Pyrrolo[1,2-a]quinoxalines scirp.org

Oxidative Recyclization and Rearrangement Processes on Related Scaffolds

Oxidative processes can induce profound structural changes in heterocyclic systems, leading to novel molecular frameworks through rearrangement or recyclization reactions. While specific studies on this compound are scarce, research on related scaffolds provides insight into potential transformations.

An example of such a transformation is the iron-catalyzed oxidative rearrangement of cyclopropanone (B1606653) hemiaminals derived from indoles. nih.gov In this process, the hemiaminal intermediate undergoes a regioselective ring-opening to generate a radical intermediate, which then cyclizes and rearomatizes to form a pyrroloindolone. nih.gov This method demonstrates how an oxidative fragmentation can lead to a rearranged, fused heterocyclic product. nih.gov This type of reaction highlights the potential for using oxidative conditions to access new chemical space from pyrroloquinoline-type precursors, potentially enabling the conversion of the pyrrole ring into a different heterocyclic system or altering the fusion pattern of the rings.

Research Applications and Advanced Materials Science Potential of Pyrrolo 3,2 H Quinoline Derivatives

Design and Development of Fluorescent Probes and Chemical Sensors

The development of fluorescent probes and chemical sensors is a significant area of research for heterocyclic compounds. However, based on available literature, the specific application of 2,3,3-Trimethyl-3H-pyrrolo[3,2-h]quinoline or its direct derivatives in this field is not extensively documented. Research on other isomers, such as pyrrolo[3,2-f]quinoline, has shown potential in creating fluorescent probes for detecting specific analytes like lysine, suggesting that the broader pyrroloquinoline class of compounds is promising for sensor applications. mdpi.com

Solvatochromism, the change in a substance's color with the polarity of the solvent, and Aggregation-Induced Emission (AIE), where non-emissive molecules become highly fluorescent upon aggregation, are key properties for advanced sensors and imaging agents. nih.govnih.gov While quinoline-based molecules and other pyrrolo-heterocycles have been successfully developed as AIE and solvatochromic materials, specific studies detailing these properties for the 1H-pyrrolo[3,2-h]quinoline scaffold are not prominent in current research. rsc.orgrsc.orgmdpi.com For instance, derivatives of the related pyrrolo[3,2-b]pyrrole (B15495793) core have been shown to exhibit strong solvatofluorochromism, where fluorescence quantum yield is highly dependent on solvent polarity. nih.gov This suggests that the electronic characteristics of the pyrrole (B145914) fusion could potentially be harnessed in the pyrrolo[3,2-h]quinoline system for similar applications, though this remains an area for future exploration.

Fluorescent probes that can report on the viscosity of their microenvironment are crucial tools for studying cellular processes and diseases. sioc-journal.cn These "molecular rotors" typically feature components that undergo intramolecular rotation, a process that is restricted in viscous environments, leading to enhanced fluorescence. sioc-journal.cn While many fluorescent dyes based on quinoline (B57606) have been designed for viscosity sensing, there is no specific mention in the reviewed literature of 1H-pyrrolo[3,2-h]quinoline derivatives being developed for this purpose. sioc-journal.cnresearchgate.net

Scaffold for Organic Electronic Materials and Optoelectronic Dyes

The π-conjugated system of the pyrrolo[3,2-h]quinoline core makes it an attractive candidate for the development of organic electronic materials. The introduction of heteroatoms like nitrogen into polycyclic aromatic scaffolds can fine-tune their electronic properties, such as HOMO/LUMO energy levels, which is critical for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comnih.gov

Research has shown that expanding the π-system of the 1H-pyrrolo[3,2-h]quinoline core by fusing it with other aromatic structures can yield materials with interesting photophysical properties. For example, pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline derivatives have been synthesized and studied for their optical and aromatic characteristics. mdpi.com These complex N-doped polycyclic compounds exhibit distinct absorption and emission spectra, highlighting the potential of the pyrrolo[3,2-h]quinoline scaffold in creating novel dyes for optoelectronic applications. mdpi.com

Table 1: Optical Properties of Synthesized Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline Derivatives Data sourced from a study on N-doped polycyclic heteroaromatic compounds. mdpi.com

CompoundDescriptionMelting Point (°C)Key Spectral Data (1H NMR, DMSO-d6)
1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinolineA yellow solid synthesized as a novel N-doped polycyclic heteroaromatic compound.230–232Distinct peaks observed at δ 9.28, 8.98, 8.61, indicating a complex aromatic structure.
1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinolineA yellow solid isomer.207–209Key signals at δ 10.15, 9.03, 8.70, showing the effect of isomeric structure on the chemical environment of protons.

Advanced Synthetic Intermediates in Complex Molecule Synthesis

The development of synthetic routes to the 1H-pyrrolo[3,2-h]quinoline core is crucial for accessing its derivatives for further applications. Several synthetic strategies have been reported, establishing this scaffold as a versatile intermediate. For instance, a four-step approach has been developed to produce various pyrrolo[3,2-h]quinolinones, which are bioisosteres of the photochemically active compound angelicin. nih.gov This synthesis demonstrates the utility of the scaffold in medicinal chemistry research.

Furthermore, methods for creating 2-substituted 1H-pyrrolo[3,2-h]quinolines have been described. nih.gov These derivatives serve as simplified analogues of the anticancer agent ellipticine, but with a different, angular geometry. nih.gov The ability to functionalize the pyrrolo[3,2-h]quinoline core at specific positions allows for the systematic exploration of structure-activity relationships, making it a valuable intermediate for designing new biologically active molecules. nih.govnih.gov The synthesis of these compounds often involves multi-step sequences, which can be tailored to produce a library of derivatives for screening. nih.govnih.gov

Exploration in Chemical Probe Development for Specific Molecular Environments

A significant application of the 1H-pyrrolo[3,2-h]quinoline scaffold is in the design of chemical probes that can recognize and interact with specific biological macromolecules. A notable example is the development of 1H-pyrrolo[3,2-h]quinoline-8-amine (PQA) derivatives designed to target and bind to CTG trinucleotide repeats in DNA. nih.gov

These repeats are associated with several neuromuscular and neurodegenerative diseases. The PQA molecule possesses a unique non-linear arrangement of hydrogen-bonding donors and acceptors that is complementary to the thymine-thymine mismatch pairs within the DNA hairpin structure formed by CTG repeats. nih.gov The synthesis and evaluation of a series of PQA derivatives with different alkylamino side chains have shown that these molecules can bind effectively to pyrimidine (B1678525) bulge structures in DNA. nih.gov This work underscores the potential of the 1H-pyrrolo[3,2-h]quinoline core as a recognition unit for developing therapeutic or diagnostic agents targeting specific nucleic acid sequences. nih.gov

Additionally, some 2-substituted 1H-pyrrolo[3,2-h]quinolines have been shown to induce DNA fragmentation and inhibit topoisomerase, suggesting their potential as probes to study enzyme function and cellular death pathways. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Analogues

The synthesis of pyrroloquinoline derivatives is a cornerstone of their ongoing investigation. Future efforts will likely focus on developing more efficient, atom-economical, and environmentally benign synthetic methodologies. One promising approach is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules like pyrroloquinolines in a single step from three or more starting materials. purdue.edu For instance, a one-pot, three-component reaction of quinolin-6-amine, arylglyoxals, and cyclohexane-1,3-diones has been successfully employed to produce novel 3H-pyrrolo[3,2-f]quinoline derivatives in good yields. bohrium.com The development of similar MCRs for the synthesis of 2,3,3-Trimethyl-3H-pyrrolo[3,2-h]quinoline analogues will be a key area of research.

Furthermore, the use of novel catalysts is expected to play a significant role in advancing the synthesis of these compounds. Metal-catalyzed cross-coupling reactions, for example, have proven effective in the functionalization of a wide range of N-heterocycles. organic-chemistry.org The exploration of earth-abundant metal catalysts, such as cobalt, could lead to more sustainable and cost-effective synthetic routes. researchgate.net The development of catalyst systems that allow for precise control over regioselectivity and stereoselectivity will be crucial for accessing a wider range of functionalized analogues with tailored properties.

Synthetic Method Reactants Catalyst/Conditions Product Type Yield Reference
Three-Component ReactionQuinolin-6-amine, arylglyoxals, cyclohexane-1,3-dionesAcetic acid, ethanol, reflux3H-pyrrolo[3,2-f]quinoline derivativesGood bohrium.com
Tandem Cyclization-Annulationα-Acidic isocyanides, 2-methyleneaminochalconesDBU, CH3CNPyrrolo[2,3-c]quinoline derivatives- researchgate.net
Intramolecular Cyclization2-(pyrrol-3-yl)benzene with a carbodiimide (B86325) moietyElectrocyclization3H-pyrrolo[2,3-c]quinoline9.2% overall beilstein-archives.org
One-Pot SynthesisSubstituted 5-aminoindoles, benzaldehydes, phenylacetylenesLa(OTf)3Pyrrolo[3,2-f]- and Pyrrolo[2,3-h]quinolinesGood researchgate.net

Advanced Computational Design for Predictive Synthesis and Property Tuning

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For pyrroloquinoline derivatives, these methods can be used to predict their physicochemical properties, biological activities, and spectroscopic characteristics. rsc.orgnih.gov This predictive power can guide the design of new analogues with enhanced or novel functionalities, thereby reducing the time and cost associated with experimental synthesis and screening.

Docking studies, for example, can be used to predict the binding affinity of pyrroloquinoline analogues to specific biological targets, such as enzymes or receptors. mdpi.com This information can be used to design more potent and selective inhibitors for therapeutic applications. For instance, computational docking has been used to evaluate new hybrid derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as potential dual inhibitors of blood coagulation factors. mdpi.com Similarly, quantum chemical calculations can be employed to predict the electronic and optical properties of these molecules, which is crucial for their development as functional materials.

Computational Technique Application Predicted Properties Example Compound Class Reference
Molecular DockingPredicting binding to biological targetsBinding affinity, interaction modes5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives mdpi.com
Quantum Chemical CalculationsPredicting electronic and optical propertiesHOMO-LUMO gap, absorption/emission spectraPyrrolo[2,3-b]quinoxaline derivatives rsc.org
ADMET PredictionIn silico absorption, distribution, metabolism, excretion, and toxicityPharmacokinetic and safety profilesQuinoxaline-based PARP-1 inhibitors mdpi.com

Expansion into Next-Generation Functional Materials and Chemosensors

The unique photophysical properties of many heterocyclic compounds, including pyrroloquinolines, make them attractive candidates for the development of next-generation functional materials. These materials could find applications in organic light-emitting diodes (OLEDs), solar cells, and photodynamic therapy. For example, a series of derivatives of the pyrrolo[2,3-h]quinoline-2-one ring system has been synthesized and shown to have remarkable phototoxicity toward cultured human tumor cells, highlighting their potential as photosensitizing agents. nih.gov

Another exciting area of research is the development of pyrroloquinoline-based chemosensors. These are molecules that can selectively detect the presence of specific ions or molecules by a change in their fluorescence or color. For instance, a pyrrolo[2,3-c]quinoline derivative, 2-(3H-pyrrolo[2,3-c]quinolin-4-yl)aniline (APQ), has been developed as a selective sensor for iron ions (Fe³⁺/Fe²⁺). nih.gov The ability to functionalize the pyrroloquinoline scaffold allows for the tuning of the sensor's selectivity and sensitivity for a wide range of analytes.

Application Area Key Property Example Potential Function Reference
PhotochemotherapyPhototoxicityPhenyl-substituted pyrrolo[2,3-h]quinolinonesPhotosensitizing agents for cancer treatment nih.gov
ChemosensingFluorescence Quenching2-(3H-pyrrolo[2,3-c]quinolin-4-yl)aniline (APQ)Selective detection of iron ions nih.gov
Bio-controlGrowth PromotionPyrroloquinoline quinone (PQQ)Agent against plant fungal pathogens nih.gov

Integration into Supramolecular Assemblies and Smart Materials

Supramolecular chemistry, the study of systems composed of a discrete number of molecules, offers a powerful approach to the construction of complex and functional materials. The ability of pyrroloquinoline derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them ideal building blocks for supramolecular assemblies. These assemblies can exhibit a wide range of interesting properties and functions, including self-healing, stimuli-responsiveness, and molecular recognition.

The integration of pyrroloquinoline units into larger supramolecular structures could lead to the development of "smart" materials that can respond to external stimuli, such as light, temperature, or the presence of a specific chemical species. For example, the incorporation of a pyrroloquinoline-based sensor into a polymer matrix could result in a material that changes its color or fluorescence in the presence of the target analyte. While research in this area is still in its early stages for this specific class of compounds, the principles established with other pyrrole-based systems suggest a promising future. For instance, dipyrrolyldiketone (B14134854) BF₂ complexes have been shown to form supramolecular assemblies whose properties are dependent on the substituents on the pyrrole (B145914) ring. nih.gov

The continued exploration of these future research avenues will undoubtedly lead to a deeper understanding of the fundamental properties of this compound and its analogues, and will pave the way for their application in a diverse range of scientific and technological fields.

Q & A

Q. What are the common synthetic routes for 2,3,3-Trimethyl-3H-pyrrolo[3,2-h]quinoline, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with indolenine derivatives or functionalized quinolines. For example, 2,3,3-trimethylindolenines react with the Vilsmeier reagent (dimethylformamide and phosphorus oxychloride) to yield aminomethylene malondialdehydes, which cyclize under controlled conditions to form the fused pyrroloquinoline scaffold . Key intermediates include 2-chloro-3-vinylquinolines and brominated derivatives, which undergo condensation with amines (e.g., p-aminobenzenesulphonamide) followed by hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and substituent positions. For example, 1H^1H NMR can resolve methyl group environments (e.g., 2,3,3-trimethyl vs. 3,3-dimethyl isomers). X-ray crystallography is used to validate 3D conformation and hydrogen-bonding interactions, as demonstrated in structurally similar pyrroloquinolines . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. How does the substitution pattern on the quinoline ring influence the compound’s reactivity?

Electron-donating groups (e.g., methoxy) at the quinoline’s 3- or 4-positions enhance nucleophilic substitution reactions, while electron-withdrawing groups (e.g., chloro) stabilize intermediates in cyclization steps. Substituent steric effects also dictate regioselectivity during ring closure, as seen in analogs like 7H-pyrrolo[2,3-h]quinoline .

Advanced Research Questions

Q. How can contradictory data in synthesis yields (e.g., 60% vs. <30%) be resolved for pyrroloquinoline derivatives?

Yield discrepancies often arise from reaction conditions (e.g., temperature, catalyst loading) or starting material purity. For instance, using anhydrous solvents and controlled heating (180–200°C) improves yields in condensations with p-aminobenzenesulphonamide . Kinetic studies using in-situ IR or HPLC monitoring can identify side reactions (e.g., over-bromination) .

Q. What mechanistic insights explain the regioselectivity of cyclization in pyrroloquinoline synthesis?

Density Functional Theory (DFT) calculations reveal that cyclization proceeds via a six-membered transition state, favoring the formation of the pyrrolo[3,2-h]quinoline isomer over [2,3-f] analogs due to lower steric strain. Bromine-assisted electrophilic aromatic substitution directs ring closure at the less hindered position .

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Molecular docking and QSAR models predict interactions with biological targets (e.g., kinase enzymes). For example, methyl groups at C2 and C3 enhance hydrophobic binding to ATP pockets, while substituents at C7 improve solubility. MD simulations assess stability in aqueous environments .

Q. What strategies mitigate challenges in crystallizing pyrroloquinoline derivatives for structural validation?

Co-crystallization with chaotropic agents (e.g., ammonium sulfate) or using mixed-solvent systems (e.g., DCM/hexane) improves crystal quality. For hygroscopic derivatives, low-temperature (100 K) X-ray diffraction minimizes lattice disorder, as shown in 3-benzyl-pyrroloquinoline structures .

Methodological and Analytical Challenges

Q. How can researchers differentiate between tautomeric forms of pyrroloquinoline derivatives?

Variable-temperature NMR (VTVT-NMR) and 1H^1H-15N^15N HMBC experiments identify tautomeric equilibria. For example, 1H-pyrrolo[2,3-f]quinoline exhibits slow exchange between NH and N-methyl tautomers at 298 K .

Q. What in vitro assays are most suitable for evaluating the compound’s potential as a kinase inhibitor?

ATP-competitive inhibition assays (e.g., radiometric 32P^{32}P-ATP) and fluorescence polarization (FP) are standard. For example, analogs like ethyl 2-amino-pyrroloquinoxaline-3-carboxylate show IC50_{50} values <1 µM against Aurora kinases .

Data Contradictions and Resolution

Q. Why do some studies report antimicrobial activity for pyrroloquinolines while others show no efficacy?

Activity depends on substituent polarity and bacterial strain specificity. For example, 5-chloro-1H-pyrrolo[2,3-f]quinoline inhibits Gram-positive bacteria (MIC 8 µg/mL) but is inactive against Gram-negative strains due to efflux pump resistance . Standardized MIC protocols and efflux inhibitor co-administration clarify discrepancies .

Structural and Functional Comparisons

Q. How does this compound compare to pyrazolo[4,3-c]quinoline derivatives in drug design?

Pyrroloquinolines exhibit better π-stacking interactions with DNA/RNA due to planar fused rings, while pyrazoloquinolines (e.g., 1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline) show stronger hydrogen-bonding with proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.